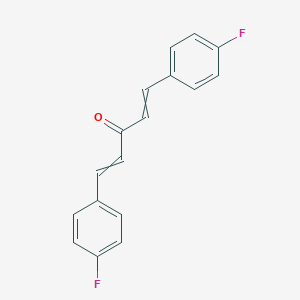

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

Descripción general

Descripción

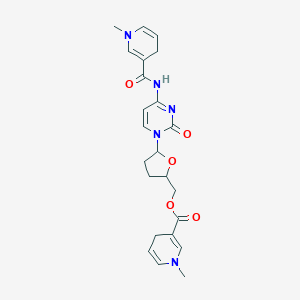

“(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one” is a chemical compound with the molecular formula C17H12F2O . It is also known by other names such as trans,trans-1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one .

Molecular Structure Analysis

The molecular structure of this compound has been studied using single-crystal X-ray diffraction and solid-state NMR . The molecule has one half in the asymmetric unit disordered over two 50% occupancy sites .Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.27 g/mol . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 270.08562133 g/mol . The topological polar surface area is 17.1 Ų .Aplicaciones Científicas De Investigación

Crystallography and Polymorphism

- A study reported a new polymorph of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, highlighting its unique disordered structure allowing for distinct patterns of intermolecular C-H...O contacts. This finding is significant for understanding the material's crystallographic properties (Ferreira et al., 2019).

Nonlinear Optical Properties

- Bis-chalcone derivatives, including variants of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, exhibit significant nonlinear optical properties. Their use in polymer matrices demonstrates potential in optical limiting materials due to two-photon absorption phenomena (Shettigar et al., 2006).

Fluorescence Properties

- Certain dienone derivatives, including (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, possess promising fluorescence properties. These compounds exhibit Stokes shifts and solvent-dependent absorption and emission characteristics, making them potential candidates for fluorescent probes (Ruanwas et al., 2015).

Photopolymerization Initiators

- Certain pentaaza-1,4-dienes, related to (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, have been explored as photoinitiators for radical polymerization of vinyl monomers. They exhibit high initiation capacity, offering potential applications in industrial photoinitiator processes (Novikova et al., 2002).

Chemosensors for Anions

- Chalcone derivatives, including (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, have been studied for their potential as chemosensors for anions, particularly cyanide ions. These compounds can detect cyanide ions in the presence of various interfering ions (Gupta et al., 2021).

Propiedades

IUPAC Name |

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHFGYIPXPENKA-YDWXAUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

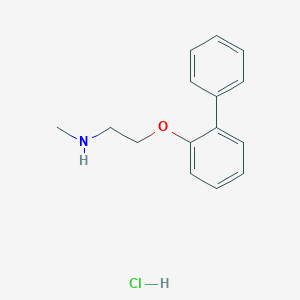

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)